molecular formula C9H13FN2O4S2 B2749510 3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride CAS No. 1795356-45-4

3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride

Cat. No.: B2749510
CAS No.: 1795356-45-4
M. Wt: 296.33
InChI Key: SBMHDSGAKMCDLU-UHFFFAOYSA-N
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Description

3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H14FNO4S2 It is a sulfonyl fluoride derivative, which means it contains a sulfonyl fluoride group (-SO2F) attached to a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride typically involves the reaction of 5-methyl-2-pyridinesulfonamide with propane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. The reaction is conducted at a temperature range of 0-25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a suitable candidate for substitution reactions.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.

Major Products Formed

    Nucleophilic substitution: Products will vary depending on the nucleophile used, resulting in sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation: Oxidized products may include sulfonic acids or sulfonates.

    Reduction: Reduced products may include sulfonamides or sulfides.

    Hydrolysis: The primary product is the corresponding sulfonic acid.

Scientific Research Applications

3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: The compound can be used to study enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s function, making it a valuable tool for studying enzyme activity and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl fluoride: Another sulfonyl fluoride compound with similar reactivity but different structural properties.

    Trifluoromethanesulfonyl fluoride: Known for its strong electron-withdrawing properties and high reactivity.

    Benzenesulfonyl fluoride: A sulfonyl fluoride derivative with an aromatic ring, used in similar applications.

Uniqueness

3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride is unique due to its specific structural features, including the presence of a pyridine ring and a propane chain. These features confer distinct chemical properties, such as reactivity and solubility, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

3-[(5-methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O4S2/c1-8-3-4-9(11-7-8)12-18(15,16)6-2-5-17(10,13)14/h3-4,7H,2,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMHDSGAKMCDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)CCCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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